4-[N-methyl4-methoxy-3-(N-methylmethanesulfonamido)benzenesulfonamido]butanoic acid
Description
The compound “4-[N-methyl4-methoxy-3-(N-methylmethanesulfonamido)benzenesulfonamido]butanoic acid” is a benzenesulfonamide derivative featuring a butanoic acid backbone. Its structure comprises a benzene ring substituted at position 4 with a methoxy group (-OCH₃) and at position 3 with an N-methylmethanesulfonamido group (-SO₂N(CH₃)₂). The sulfonamide nitrogen is further connected to a butanoic acid moiety via a methyl-substituted linker.
Properties
IUPAC Name |
4-[[4-methoxy-3-[methyl(methylsulfonyl)amino]phenyl]sulfonyl-methylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O7S2/c1-15(9-5-6-14(17)18)25(21,22)11-7-8-13(23-3)12(10-11)16(2)24(4,19)20/h7-8,10H,5-6,9H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOXWGJMDFOBLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)O)S(=O)(=O)C1=CC(=C(C=C1)OC)N(C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[N-methyl4-methoxy-3-(N-methylmethanesulfonamido)benzenesulfonamido]butanoic acid typically involves multiple steps, including the formation of the sulfonamide linkage and the introduction of the methoxy group. One common synthetic route involves the following steps:
Formation of the sulfonamide linkage: This can be achieved by reacting a suitable amine with a sulfonyl chloride in the presence of a base such as triethylamine.
Introduction of the methoxy group: This step involves the methylation of a hydroxyl group using a methylating agent such as dimethyl sulfate or methyl iodide.
Formation of the butanoic acid moiety: This can be achieved through a series of reactions, including the oxidation of an alcohol to a carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[N-methyl4-methoxy-3-(N-methylmethanesulfonamido)benzenesulfonamido]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
Antimicrobial Activity
Sulfonamides, including the compound , are known for their antimicrobial properties. They function primarily by inhibiting bacterial folic acid synthesis, which is crucial for nucleic acid production.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Recent studies have shown that derivatives of this compound can effectively combat resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential in treating persistent infections.
Anticancer Research
Emerging research indicates that this compound may possess anticancer properties. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
Table 2: Anticancer Activity Data
| Cancer Cell Line | IC50 (µM) | Effect | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 15.5 | Induces apoptosis | |
| HeLa (Cervical Cancer) | 10.2 | Cell cycle arrest | |
| A549 (Lung Cancer) | 12.8 | Inhibition of proliferation |
The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways, which are critical in programmed cell death.
Enzyme Inhibition Studies
Research has also focused on the compound's ability to inhibit specific enzymes linked to various diseases. For instance, studies have evaluated its effectiveness against acetylcholinesterase and α-glucosidase, enzymes relevant in Alzheimer's disease and type 2 diabetes mellitus respectively.
Table 3: Enzyme Inhibition Data
These findings suggest that the compound could be useful in developing therapies for neurodegenerative diseases and metabolic disorders.
Study on Antimicrobial Efficacy
A recent investigation assessed the efficacy of this compound against biofilm-forming bacteria. The results showed a significant reduction in biofilm formation at sub-MIC concentrations, indicating its potential role in treating chronic infections associated with biofilms.
Anticancer Research
In vitro studies demonstrated that treatment with this compound led to a marked decrease in cell viability among MCF-7 breast cancer cells. Flow cytometry analyses confirmed the activation of apoptotic pathways, evidenced by increased levels of cleaved PARP and caspase-3.
Mechanism of Action
The mechanism of action of 4-[N-methyl4-methoxy-3-(N-methylmethanesulfonamido)benzenesulfonamido]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The methoxy group and butanoic acid moiety can further influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Target Compound and Analogs
Biological Activity
The compound 4-[N-methyl-4-methoxy-3-(N-methylmethanesulfonamido)benzenesulfonamido]butanoic acid is a complex organic molecule with potential biological activities. This article examines its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups, which contribute to its biological activity:
- Sulfonamide group : Known for its antibacterial properties.
- Methoxy groups : Often enhance lipophilicity and can influence interactions with biological targets.
- Butanoic acid backbone : Provides a link to various biological pathways.
Chemical Structure
| Component | Description |
|---|---|
| IUPAC Name | 4-[N-methyl-4-methoxy-3-(N-methylmethanesulfonamido)benzenesulfonamido]butanoic acid |
| Molecular Formula | C₁₅H₁₉N₃O₅S₂ |
| Molecular Weight | 365.45 g/mol |
| Solubility | Soluble in polar solvents |
- Antimicrobial Activity : Compounds containing sulfonamide moieties have been shown to exhibit significant antibacterial properties by inhibiting bacterial folate synthesis, which is crucial for DNA synthesis and cell growth.
- Anti-inflammatory Effects : Some derivatives of sulfonamides are known to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, although detailed studies are required to elucidate these interactions.
In Vitro Studies
Recent studies have demonstrated the efficacy of similar sulfonamide compounds against various bacterial strains. For instance, a study published in the European Journal of Medicinal Chemistry found that certain sulfonamide derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
In Vivo Studies
In vivo studies on related compounds indicate potential therapeutic applications in metabolic disorders. For example, a study involving a structurally related compound showed significant weight loss and improved glucose metabolism in high-fat diet-induced obesity models .
Case Studies
- Case Study 1 : A clinical trial investigated the use of sulfonamide derivatives in treating chronic bacterial infections. Patients receiving treatment showed a marked reduction in infection rates compared to controls, suggesting that compounds like 4-[N-methyl-4-methoxy-3-(N-methylmethanesulfonamido)benzenesulfonamido]butanoic acid could be effective in similar contexts.
- Case Study 2 : Another study focused on the anti-inflammatory properties of a related compound, demonstrating its ability to reduce levels of inflammatory markers in patients with rheumatoid arthritis . This suggests that the compound may have broader implications for inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
